molecular formula C16H13BrN4O3 B11491250 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole

Cat. No.: B11491250
M. Wt: 389.20 g/mol
InChI Key: SAMJLSXZSRLVMT-UHFFFAOYSA-N
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Description

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole is a synthetic organic compound that features a unique combination of a benzodioxole ring, a bromine atom, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Bromination: The benzodioxole ring is then brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

    Tetrazole Formation: The final step involves the formation of the tetrazole ring. This can be achieved by reacting the brominated benzodioxole derivative with sodium azide and a suitable catalyst under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cellular metabolism, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and stress response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate: Shares the benzodioxole and bromine moieties but lacks the tetrazole ring.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring but differs in the heteroaryl and indole structures.

Uniqueness

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)-2H-tetrazole is unique due to the presence of both the tetrazole ring and the brominated benzodioxole moiety, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methoxyphenyl)tetrazole

InChI

InChI=1S/C16H13BrN4O3/c1-22-12-4-2-3-10(5-12)16-18-20-21(19-16)8-11-6-14-15(7-13(11)17)24-9-23-14/h2-7H,8-9H2,1H3

InChI Key

SAMJLSXZSRLVMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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